molecular formula C10H9BrN2 B7961541 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B7961541
M. Wt: 237.10 g/mol
InChI Key: SYGFTZXDDPYORE-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1415345-41-3) is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This bicyclic structure consists of a pyrrole ring fused to a pyridine ring. The bromine atom at position 5 and the cyclopropyl group at position 1 distinguish it from related derivatives. Its molecular formula is C₁₀H₉BrN₂, with a molecular weight of 237.11 g/mol . The compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active molecules.

Properties

IUPAC Name

5-bromo-1-cyclopropylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-8-5-7-3-4-13(9-1-2-9)10(7)12-6-8/h3-6,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGFTZXDDPYORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=CC(=CN=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under specific conditions. For instance, the compound can be synthesized via a substitution reaction where a bromine atom is introduced into the pyrrolopyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. For instance, it may act as an inhibitor of certain kinases, affecting cell proliferation and survival .

Comparison with Similar Compounds

Below is a detailed comparison:

Substituent Effects at Position 1

The cyclopropyl group at position 1 confers unique steric and electronic properties compared to other substituents:

Compound Name Position 1 Substituent Molecular Weight (g/mol) Key Properties Reference
5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine Cyclopropyl 237.11 Enhanced lipophilicity; potential metabolic stability due to cyclopropyl’s rigidity
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Methyl 211.07 Lower steric hindrance; higher susceptibility to oxidative metabolism
5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Tosyl (SO₂C₆H₄CH₃) 388.25 Increased molecular weight; improved stability for cross-coupling reactions
5-Bromo-1-benzyl-1H-pyrrolo[2,3-b]pyridine Benzyl 287.16 Enhanced aromatic stacking potential; moderate steric bulk

Key Insights :

  • Tosyl derivatives are often intermediates in Suzuki-Miyaura couplings, leveraging the electron-withdrawing tosyl group to activate the pyrrolopyridine core for cross-coupling .
Substituent Effects at Position 3 and 5

Modifications at positions 3 and 5 significantly alter reactivity and biological activity:

Compound Name Position 3 Substituent Position 5 Substituent Key Applications Reference
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Phenylethynyl Bromine Intermediate for fluorescent probes; used in Sonogashira couplings
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Nitro Bromine Precursor for amino derivatives via reduction (e.g., Raney Nickel/H₂)
5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine None 3,4-Dimethoxyphenyl SAR studies for kinase inhibition; improved solubility due to polar groups
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Iodo Bromine, Chlorine Polyhalogenated analog for sequential functionalization

Key Insights :

  • Halogenated derivatives (e.g., bromine, iodine) serve as versatile intermediates for cross-coupling reactions, such as Suzuki-Miyaura (C–C bond formation) or Buchwald-Hartwig (C–N bond formation) .

Key Insights :

  • The cyclopropyl group may introduce steric hindrance, reducing reactivity in certain cross-coupling reactions compared to tosyl-protected analogs .
  • Tosyl derivatives exhibit superior yields in Suzuki reactions (e.g., 58% yield for 5-(3,4-dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine) due to the tosyl group’s role as a directing and activating group .

Biological Activity

5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10_{10}H9_9BrN2_2
  • Molecular Weight: 237.11 g/mol
  • CAS Number: 1415345-41-3

This compound primarily interacts with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit specific kinases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival rates, making it a candidate for cancer therapeutics.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Activity Type Description
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines, potentially inhibiting tumor growth and inducing apoptosis.
Antimicrobial Activity Demonstrates activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
Enzyme Inhibition Functions as an inhibitor for specific enzymes involved in critical biochemical pathways, affecting metabolic processes.
Neuroprotective Effects May provide protective effects in neurodegenerative models, indicating potential in treating neurological disorders.

Anticancer Studies

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • Breast Cancer Cell Lines: The compound has been reported to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis through the modulation of the RAS-MEK-ERK pathway .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

  • Bacterial Inhibition: It has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Enzyme Interaction

The compound's ability to interact with specific enzymes is critical:

  • Kinase Inhibition: It has been demonstrated to inhibit certain kinases that are pivotal in cancer progression and other diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In vitro Studies on Cancer Cell Lines:
    • A study evaluated the cytotoxicity of the compound on ovarian and breast cancer cell lines. Results indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells .
  • Antimicrobial Efficacy:
    • A series of tests demonstrated that derivatives of this compound exhibited significant antibacterial activity without toxicity to VERO cells, highlighting its safety profile .

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